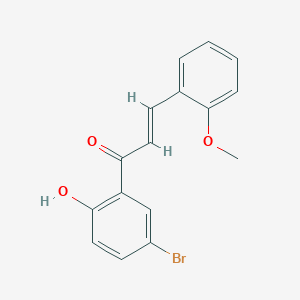

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

5-bromo-2-hydroxyacetophenone+2-methoxybenzaldehydeNaOH/EtOHthis compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: The α,β-unsaturated carbonyl system can be reduced to form the corresponding saturated ketone.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of saturated ketones.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities are often attributed to the presence of the chalcone structure, which can interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The ability to modify the structure allows for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific structural features provided by the chalcone backbone.

Mechanism of Action

The biological activities of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one are primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

(2E)-1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one imparts unique reactivity, making it a versatile intermediate for further chemical modifications. This structural feature can also enhance its biological activity compared to similar compounds without the bromine substituent.

Biological Activity

The compound (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrO3, with a molecular weight of approximately 373.21 g/mol. The presence of bromine and hydroxyl groups in its structure is believed to enhance its biological activity.

Antibacterial Activity

Chalcones are known for their antibacterial properties, and studies have indicated that the presence of hydroxyl and methoxy groups significantly contributes to this activity.

- Minimum Inhibitory Concentration (MIC) : Research has shown that related chalcone compounds exhibit MIC values ranging from 0.5 to 2.0 µg/mL against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The introduction of bromine at specific positions has been noted to improve antibacterial efficacy against Escherichia coli and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Chalcone A | 0.5 - 2.0 | MRSA |

| Chalcone B | ≥ 0.94 | E. coli |

| Chalcone C | ≥ 40 | P. aeruginosa |

Anticancer Activity

Chalcones have also been investigated for their anticancer properties. A study on various chalcone derivatives, including those similar to this compound, revealed significant cytotoxic effects against cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Specific chalcones have been shown to inhibit key signaling pathways involved in cancer progression, such as the NF-kB pathway .

Structure-Activity Relationships (SAR)

The biological activity of chalcones is heavily influenced by their structural features:

- Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances solubility and increases interaction with bacterial cell walls.

- Bromine Substitution : Bromine atoms in the phenolic ring have been associated with increased antibacterial potency.

- Methoxy Groups : These groups can enhance lipophilicity, facilitating better membrane penetration.

Case Studies

Several studies have focused on the synthesis and evaluation of similar chalcone derivatives:

- Synthesis and Evaluation : A series of synthesized chalcones were tested for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their mechanisms .

- Antibacterial Efficacy : In comparative studies, certain derivatives demonstrated superior antibacterial activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Properties

IUPAC Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-20-16-5-3-2-4-11(16)6-8-14(18)13-10-12(17)7-9-15(13)19/h2-10,19H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPUCCUQFOVDMA-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.